Ethyl imidazo[1,5-a]pyridine-7-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-4-12-7-11-6-9(12)5-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSSPIUIIVDMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476185 | |
| Record name | Ethyl imidazo[1,5-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518979-75-4 | |
| Record name | Ethyl imidazo[1,5-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Imidazo 1,5 a Pyridine Derivatives, with Emphasis on Ester Functionalization
Cyclocondensation and Annulation Strategies for Imidazo[1,5-a]pyridine (B1214698) Core Formation
The construction of the imidazo[1,5-a]pyridine ring system is most commonly achieved through the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) core. nih.govbeilstein-journals.org These methods, primarily cyclocondensation and annulation reactions, involve the reaction of a nucleophilic pyridine precursor, typically a 2-(aminomethyl)pyridine derivative, with a suitable electrophilic partner that provides the remaining carbon atom(s) of the imidazole ring. beilstein-journals.org
Reactions Involving 2-(Aminomethyl)pyridines and Electrophilic Reagents
A foundational strategy for synthesizing the imidazo[1,5-a]pyridine core involves the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic reagents. beilstein-journals.org In this approach, the primary amine of the 2-(aminomethyl)pyridine acts as a binucleophile. The initial reaction is the acylation of the exocyclic nitrogen atom, followed by an intramolecular cyclization and dehydration sequence to yield the aromatic bicyclic system. The versatility of this method lies in the wide array of electrophiles that can be employed, which directly influences the substitution pattern of the resulting imidazo[1,5-a]pyridine. nih.gov
Application of Electrophilically Activated Nitroalkanes and Nitroalkenes
A more recent and innovative approach utilizes nitroalkanes as electrophilic precursors for the C1 carbon of the imidazole ring. nih.govnih.gov In a notable example, imidazo[1,5-a]pyridines were synthesized by reacting 2-(aminomethyl)pyridines with nitroalkanes in a polyphosphoric acid (PPA) medium. The PPA serves to electrophilically activate the nitroalkane. nih.govnih.gov
The proposed mechanism suggests an initial nucleophilic attack by the amine of 2-(aminomethyl)pyridine on the activated nitroalkane. beilstein-journals.org This is followed by a 5-exo-trig cyclization onto the pyridine ring, deprotonation, and subsequent elimination to afford the final aromatic product. beilstein-journals.org While this method provides a novel entry to this class of compounds, it often requires harsh reaction conditions. nih.gov For instance, the reaction of 2-(aminomethyl)pyridine with nitroethane in the presence of PPA and phosphorous acid required heating at 110-140°C to achieve moderate to good yields. researchgate.net
Table 1: Synthesis of Imidazo[1,5-a]pyridines using Electrophilically Activated Nitroalkanes researchgate.net
| 2-(Aminomethyl)pyridine Derivative | Nitroalkane | Conditions | Product | Yield (%) |
| 2-(Aminomethyl)pyridine | Nitroethane | PPA, H₃PO₃, 110 °C | 3-Methylimidazo[1,5-a]pyridine | 43 |
| 2-(Aminomethyl)pyridine | 1-Nitropropane | PPA, H₃PO₃, 140 °C | 3-Ethylimidazo[1,5-a]pyridine | 53 |
| 2-(Aminomethyl)pyridine | 1-Nitrobutane | PPA, H₃PO₃, 140 °C | 3-Propylimidazo[1,5-a]pyridine | 51 |
Condensation with Carboxylic Acids, Anhydrides, Chlorides, and Esters
One of the most traditional and widely employed methods for constructing the imidazo[1,5-a]pyridine scaffold is the condensation of 2-(aminomethyl)pyridines with carboxylic acids or their derivatives, such as anhydrides, acyl chlorides, and esters. nih.govbeilstein-journals.org These reactions typically proceed under heating, often with a dehydrating agent like polyphosphoric acid (PPA) when starting from carboxylic acids. The use of more reactive species like acyl chlorides or anhydrides can sometimes allow for milder reaction conditions. This strategy is highly versatile for introducing substituents at the C1 and C3 positions of the imidazo[1,5-a]pyridine ring, depending on the structure of the electrophilic partner.
Oxidative Cyclocondensations with Aldehydes
Oxidative cyclocondensation reactions between 2-(aminomethyl)pyridines and aldehydes present another key strategy for forming the imidazo[1,5-a]pyridine nucleus. nih.govbeilstein-journals.org This process generally involves the initial formation of an imine or aminal intermediate, which then undergoes an intramolecular cyclization followed by an oxidation step to furnish the aromatic ring system. A variety of oxidants can be used, including molecular iodine and even aerial oxygen, sometimes in the presence of a metal catalyst. nih.govrsc.org For example, a metal-free method has been reported that achieves this transformation under ambient conditions, involving two oxidative C-N couplings and one oxidative dehydrogenation step. organic-chemistry.org
Transition Metal-Catalyzed Synthetic Routes for Imidazo[1,5-a]pyridine Construction
Transition metal catalysis has emerged as a powerful tool for the synthesis of N-heterocycles, including imidazo[1,5-a]pyridines. rsc.orgacs.org These methods often offer high efficiency, milder reaction conditions, and novel bond-forming strategies compared to classical approaches. Catalysts based on copper, iron, and palladium have been successfully employed in various synthetic transformations leading to this scaffold. organic-chemistry.orgacs.orgnih.gov For instance, copper-catalyzed aerobic oxidative reactions have been developed for the synthesis of imidazo[1,5-a]pyridines from pyridotriazoles and benzylamines, using molecular oxygen from the air as the sole oxidant. acs.org
Palladium-Catalyzed Direct Arylation at C3 and C1 Positions
While many methods focus on building the heterocyclic core, direct C-H functionalization of a pre-formed imidazo[1,5-a]pyridine ring is a highly attractive and atom-economical strategy for late-stage modification. nih.gov Palladium-catalyzed direct arylation has been successfully applied to introduce aryl groups at specific positions of the imidazo[1,5-a]pyridine nucleus.
Notably, a highly regioselective palladium-catalyzed C3 arylation of imidazo[1,5-a]pyridine with aryl bromides has been developed. nih.gov This reaction proceeds with high generality with respect to the aryl bromide partner and provides a direct route to C3-functionalized derivatives, which would be more complex to access through traditional cyclocondensation routes. nih.gov The reaction typically employs a palladium catalyst such as Pd(OAc)₂. nih.govacs.org In contrast, C1 arylation has also been observed, particularly in cases where the C3 position is already substituted. nih.gov These direct arylation methods represent a significant advancement, enabling the efficient synthesis of complex, functionalized imidazo[1,5-a]pyridine derivatives. nih.gov
Table 2: Palladium-Catalyzed C3-Arylation of Imidazo[1,5-a]pyridine nih.gov
| Aryl Bromide | Catalyst / Ligand | Base | Product | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | 3-(p-Tolyl)imidazo[1,5-a]pyridine | 82 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine | 73 |
| 2-Bromonaphthalene | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | 3-(Naphthalen-2-yl)imidazo[1,5-a]pyridine | 60 |
| 2-Bromopyridine | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine | 54 |
Copper-Catalyzed Processes for Imidazo[1,5-a]pyridine Synthesis
Copper catalysis represents a powerful and widely adopted strategy for the construction of imidazo[1,5-a]pyridine rings. These methods often utilize air or oxygen as a green oxidant and proceed through cascade reactions involving C-H functionalization and C-N bond formation. organic-chemistry.orgorganic-chemistry.org
One prominent copper-catalyzed approach involves the aerobic oxidative C-H functionalization of substituted pyridines. nih.gov A notable method is the denitrogenative transannulation of pyridotriazoles with amines and amino acids, catalyzed by copper. acs.org This reaction uses molecular oxygen from the air as the sole oxidant, making the process sustainable. acs.org While this specific method was demonstrated for triazolo[1,5-a]pyridine, it represents a key strategy for forming the imidazo[1,5-a]pyridine core. acs.org Another efficient route is the copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, which proceeds via condensation, amination, and oxidative dehydrogenation, using oxygen as a clean oxidant to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org
Furthermore, copper(I) catalysis facilitates the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines through C(sp³)–H amination, with oxygen as the oxidant. organic-chemistry.org This provides a rapid pathway to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org A heterogeneous catalyst, the metal-organic framework Cu-MOF-74, has also proven effective for the condensation–cyclization of 2-benzoyl pyridine with benzylamines via oxidative amination of the C(sp³)–H bond, using air as the oxidant. rsc.org This solid catalyst is recyclable, adding to the method's sustainability. rsc.org Recently, a relay copper-catalyzed reaction involving the intermolecular C-O coupling and intramolecular C-N cyclization of phenylalanine and halohydrocarbons has been developed, offering an efficient strategy for synthesizing the imidazo[1,5-a]pyridine scaffold. nih.gov
| Catalyst/Reagents | Starting Materials | Key Features | Reported Yields |
|---|---|---|---|
| Copper Catalyst, O₂ (Air) | Pyridotriazoles, Benzylamines/Amino Acids | Denitrogenative transannulation; sustainable. acs.org | Good acs.org |
| Cu(II), O₂ | Pyridine Ketone, Benzylamine | Tandem condensation-amination-oxidative dehydrogenation. organic-chemistry.org | Excellent organic-chemistry.org |
| Cu(I), O₂ | N-heteroaryl aldehydes/ketones, Alkylamines | Direct transannulation via C(sp³)–H amination. organic-chemistry.org | Not specified |
| Cu-MOF-74, Air | 2-Benzoyl Pyridine, Benzylamines | Heterogeneous, recyclable catalyst. rsc.org | Good to Excellent |
| Copper Catalyst | Phenylalanine, Halohydrocarbon | Relay C-O coupling and C-N cyclization. nih.gov | Not specified |
Gold(I) and Silver(I) Complex Precursors for N-Heterocyclic Carbenes
The imidazo[1,5-a]pyridine core is a valuable precursor for the synthesis of N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry. Efficient, single-step methods have been developed to access the necessary imidazo[1,5-a]pyridinium ion precursors. nih.gov A three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) under mild conditions produces these NHC precursors in high yields. nih.gov
These precursors can then be used to generate silver(I) and gold(I) NHC complexes. Typically, the synthesis involves the reaction of an imidazolium (B1220033) salt (the NHC precursor) with a silver source like silver(I) oxide to form a silver-NHC complex. nih.gov This silver complex can then act as a transmetalating agent to transfer the carbene ligand to a gold(I) center, a common strategy for preparing gold-NHC complexes. nih.govrsc.org For instance, the proligand 1-methyl-2-pyridin-2-yl-2H-imidazo[1,5-a]pyridin-4-ylium chloride was used to synthesize a silver(I)-NHC complex, which was subsequently used to create the corresponding gold(I)-NHC complex via transmetalation. rsc.org The stability of the resulting gold-NHC bond is a critical feature for their subsequent applications. nih.gov While α-imino gold carbene complexes are valuable intermediates in the synthesis of various N-heterocycles, their formation often involves the reaction of gold-activated alkynes with nitrogenated nucleophiles. rsc.org
| Complex Type | Precursor Synthesis Method | Metalation Strategy | Key Features |
|---|---|---|---|
| Imidazo[1,5-a]pyridinium Salt | 3-component coupling of picolinaldehyde, amine, and formaldehyde. nih.gov | N/A | Efficient, high-yield, single-step access to NHC precursors. nih.gov |
| Silver(I)-NHC Complex | Reaction of the corresponding imidazolium salt with a silver source. nih.gov | Direct metalation. | Often used as a carbene transfer agent. nih.gov |
| Gold(I)-NHC Complex | Synthesized from an imidazolium salt precursor. | Transmetalation from a Silver(I)-NHC complex. nih.govrsc.org | Features a strong and stable gold-carbene bond. nih.gov |
Iron-Catalyzed Formation of Imidazo[1,5-a]pyridine Derivatives
Iron catalysis offers a cost-effective and environmentally friendly alternative to precious metal-based methods for synthesizing imidazo[1,5-a]pyridines. organic-chemistry.org An iron-catalyzed C-H amination reaction provides an efficient route for constructing the imidazole-fused ring system. organic-chemistry.org This reaction can be performed in a green solvent like anisole, with water as the only byproduct, and is applicable to the synthesis of various imidazo-fused heterocycles, including imidazo[1,5-a]pyridines. organic-chemistry.org Another iron-catalyzed method involves the denitration reaction of aminopyridines and 2-methyl-nitroolefins to produce 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives, showcasing a simple and inexpensive procedure that tolerates various functional groups. organic-chemistry.orgnih.gov While this example is for the [1,2-a] isomer, the principle of iron-catalyzed denitrative cyclization is a relevant strategy for related fused systems. More directly, an iron-catalyzed C(sp³)–H amination-cyclization under aerobic conditions has been developed for the construction of imidazo[1,5-a]pyridine systems. acs.org
| Catalyst/Reagents | Reaction Type | Key Features | Applicable to |
|---|---|---|---|
| Iron Catalyst | C-H Amination | Green solvent (anisole), water is the only byproduct. organic-chemistry.org | Imidazo[1,5-a]pyridines organic-chemistry.org |
| Fe(II) Catalyst | Tandem Coupling/Denitration | Inexpensive, simple procedure. nih.gov | Imidazo[1,2-a]pyridines nih.gov |
| Iron Catalyst | C(sp³)-H Amination-Cyclization | Aerobic conditions. acs.org | Imidazo[1,5-a]pyridines acs.org |
Metal-Free and Eco-Compatible Synthetic Approaches
In line with the principles of green chemistry, several metal-free and eco-compatible methods for the synthesis and functionalization of imidazo[1,5-a]pyridines have been established. These approaches avoid the cost and potential toxicity associated with metal catalysts.
Photochemical Syntheses and Light-Induced C-N Bond Formation
Photochemical methods, particularly those using visible light, have emerged as powerful and sustainable tools in organic synthesis. nih.gov Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and their photophysical properties studied, highlighting the scaffold's utility in materials science. nih.govrsc.org Donor–π–acceptor push-pull fluorophores featuring a 1,3-diphenylimidazo[1,5-a]pyridine donor have been synthesized and show potential for use in light-emitting diodes. rsc.org While much of the photochemical synthesis research has focused on the related imidazo[1,2-a]pyridine (B132010) isomer, the principles of light-induced C-H functionalization are broadly applicable. nih.gov For example, visible-light-induced C-H functionalization has been used for the ethoxy-carbonyl methylation of imidazo[1,2-a]pyridines using a photocatalyst. nih.gov These strategies point toward potential future applications in the direct, light-induced synthesis or functionalization of the imidazo[1,5-a]pyridine core itself.
Electrochemical Functionalization of Imidazo-Fused Heterocycles
Electrochemical synthesis is a sustainable and effective method that uses electrons as traceless oxidants or reductants, avoiding the need for chemical redox agents. researchgate.netresearchgate.net This approach has been successfully applied to the C-H functionalization of various imidazo-fused heterocycles at different positions. researchgate.net For instance, an electrochemical cascade of oxidation/cyclization involving pyridine-2-carboxaldehydes and benzylamines, with in-situ cyanation, has been developed to afford 1-cyano-imidazo[1,5-a]pyridines. researchgate.netrsc.org In this process, ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) serves as both the electrolyte and the cyanide source. rsc.org This method demonstrates the power of electrochemistry to construct functionalized imidazo[1,5-a]pyridine systems through a cascade process. rsc.org
Metal-Free C-H Amination/Cyclization Strategies
Transition-metal-free synthetic routes provide cost-effective and environmentally benign alternatives for constructing the imidazo[1,5-a]pyridine skeleton. nih.govacs.org A notable metal-free method involves the sequential dual oxidative amination of C(sp³)-H bonds under ambient conditions, which proceeds through two oxidative C-N couplings and one oxidative dehydrogenation step. organic-chemistry.org Another established strategy is an I₂-mediated sp³ C-H amination reaction using 2-pyridyl ketones and alkylamines. rsc.org This one-pot, operationally simple reaction proceeds efficiently and can be performed on a gram scale. rsc.org Additionally, a metal-free approach for methylene (B1212753) insertion to bridge two imidazo[1,5-a]pyridine molecules has been reported, proceeding via C(sp²)–H functionalization using formaldehyde as both a reagent and solvent. nih.govacs.org
| Reagents/Conditions | Starting Materials | Reaction Type | Key Features |
|---|---|---|---|
| Ambient Conditions | Not specified | Sequential dual oxidative amination of C(sp³)-H bonds. organic-chemistry.org | Metal-free, ambient conditions. organic-chemistry.org |
| I₂, NaOAc | 2-Pyridyl Ketones, Alkylamines | sp³ C-H Amination/Annulation. rsc.org | Metal-free, one-pot, gram-scalable. rsc.org |
| Formaldehyde | Imidazo[1,5-a]pyridines | Methylene insertion via C(sp²)–H functionalization. nih.govacs.org | Metal-free, uses formaldehyde as reagent and solvent. nih.govacs.org |
Polyphosphoric Acid (PPA)-Mediated Reactions
Polyphosphoric acid (PPA) serves as a powerful reagent in the synthesis of imidazo[1,5-a]pyridines, primarily by facilitating cyclization reactions. One notable application involves the cyclization of 2-picolylamines with nitroalkanes that have been electrophilically activated. In this process, PPA, often in the presence of phosphorous acid, acts as the medium and catalyst for the transformation. nih.govbeilstein-journals.org
The reaction is initiated by the electrophilic activation of nitroalkanes within the PPA medium. This is followed by a nucleophilic attack from the 2-(aminomethyl)pyridine. The resulting intermediate then undergoes a 5-exo-trig cyclization, ultimately leading to the formation of the imidazo[1,5-a]pyridine ring system after elimination and aromatization. beilstein-journals.org While this method has proven effective for generating various substituted imidazo[1,5-a]pyridines, initial attempts at the synthesis of specific derivatives can result in low yields, necessitating optimization of reaction conditions such as temperature and reaction time. beilstein-journals.org For instance, stirring the reaction mixture of 2-(aminomethyl)pyridine and a nitroalkane in PPA at 110 °C for 3 hours might initially produce the desired product in a disappointingly low yield. beilstein-journals.org
The scope of this PPA-mediated reaction has been explored with different nitroalkanes, generally providing moderate yields of the corresponding 3-substituted imidazo[1,5-a]pyridines. beilstein-journals.org This methodology represents a significant approach, taking advantage of the unique electrophilic properties of nitroalkanes when activated by PPA to construct the fused heterocyclic core. nih.govbeilstein-journals.org
Multicomponent and Cascade Reactions for Structural Complexity
Multicomponent reactions (MCRs) and cascade sequences offer efficient and atom-economical pathways to construct complex molecular architectures like the imidazo[1,5-a]pyridine scaffold from simple starting materials in a single pot. rsc.orgrsc.orgresearchgate.net These strategies are highly valued for their ability to rapidly generate libraries of structurally diverse compounds. thieme-connect.com
One example of a cascade process is the electrochemical synthesis of 1-cyano-imidazo[1,5-a]pyridines. This reaction proceeds via the addition of a cyanide species to an imine, which is formed in situ from a pyridine-2-carboxaldehyde and an amine. This is followed by a cascade of oxidation and cyclization steps to yield the final product. rsc.org
Another powerful multicomponent approach is the Groebke–Blackburn–Bienaymé (GBB) reaction, which can be followed by post-condensational modifications to create imidazopyridine-fused isoquinolinones. beilstein-journals.org This sequence involves the initial GBB reaction of an aminopyridine, an aldehyde, and an isocyanide, followed by N-acylation and subsequent intramolecular Diels-Alder (IMDA) reaction and re-aromatization. beilstein-journals.org
Three-component coupling reactions involving substituted picolinaldehydes, amines, and formaldehyde have also been developed to produce imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.orgorganic-chemistry.org This method allows for significant functional diversity and the introduction of chiral substituents, providing access to a wide array of N-heterocyclic carbene (NHC) precursors. organic-chemistry.org The reaction below illustrates a typical three-component coupling.
Table 1: Example of a Three-Component Reaction for Imidazo[1,5-a]pyridinium Ion Synthesis
| Component 1 | Component 2 | Component 3 | Product Type |
| Picolinaldehyde | Amine | Formaldehyde | Imidazo[1,5-a]pyridinium ion |
This table showcases the reactants in a typical three-component coupling reaction to form imidazo[1,5-a]pyridinium ions, which are precursors to NHCs. organic-chemistry.orgorganic-chemistry.org
Furthermore, transition-metal-free sp3 C-H amination has been employed in a one-pot synthesis of imidazo[1,5-a]pyridine derivatives from 2-pyridyl ketones and alkylamines, mediated by molecular iodine. researchgate.netrsc.org These methods highlight the versatility of multicomponent and cascade strategies in building the structural complexity of imidazo[1,5-a]pyridine derivatives. rsc.org
Stereoselective and Regioselective Synthesis of Imidazo[1,5-a]pyridine-7-carboxylate Analogues
The selective synthesis of specific isomers is a critical challenge in organic chemistry. For imidazo[1,5-a]pyridines, controlling regioselectivity allows for the precise placement of substituents, such as a carboxylate group at the 7-position.
Researchers have developed divergent and regioselective methods that allow for the formation of either pyrazolo[1,5-a]pyridines or imidazo[1,5-a]pyridines from a common intermediate, showcasing a high degree of control over the reaction outcome. nih.gov Such protocols are invaluable for creating specific heterocyclic motifs.
One strategy for achieving regioselectivity involves the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands. In one pathway, 2-aminomethylpyridine is coupled with substituted benzoyl chlorides, followed by cyclization, iodination, and a palladium-catalyzed cross-coupling phosphination reaction. nih.gov The initial cyclization step establishes the core structure, and subsequent functionalization occurs at specific positions.
Another approach focuses on the iodine-mediated sp3 C-H amination of 2-pyridyl ketones with alkylamines. rsc.org This one-pot method, conducted in the presence of sodium acetate, efficiently produces a variety of imidazo[1,5-a]pyridine derivatives. rsc.org The choice of starting materials and reaction conditions dictates the final substitution pattern.
Ionic liquid-supported synthesis has also been explored for the regioselective formation of related fused heterocyclic systems like imidazo[1,5-a]quinoxalines. rsc.org While not directly focused on the title compound, these methodologies demonstrate the potential for controlling regiochemistry in the synthesis of complex nitrogen-containing heterocycles.
Table 2: Regioselective Synthesis Strategies for Imidazo[1,5-a]pyridine Derivatives
| Strategy | Key Reactants | Key Reagents/Catalysts | Outcome | Reference |
| Cyclization & Functionalization | 2-Aminomethylpyridine, Benzoyl chlorides | POCl₃, NIS, Pd catalyst | 3-Aryl-1-phosphinoimidazo[1,5-a]pyridines | nih.gov |
| Oxidative Annulation | 2-Pyridyl ketones, Alkylamines | I₂, NaOAc | Substituted Imidazo[1,5-a]pyridines | rsc.org |
| Divergent Synthesis | Common Intermediate | Controlled Conditions | Regioselective formation of Imidazo[1,5-a]pyridines | nih.gov |
This table summarizes different strategies for achieving regioselective synthesis of various imidazo[1,5-a]pyridine analogues.
Mechanistic Investigations of Key Synthetic Pathways
Understanding the reaction mechanisms behind the formation of imidazo[1,5-a]pyridines is crucial for optimizing existing methods and developing new synthetic routes. Several studies have shed light on the intricate steps involved in these transformations.
For instance, the synthesis of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridines and electrophilically activated nitroalkanes is proposed to proceed through a series of well-defined steps. beilstein-journals.org The process begins with a nucleophilic attack by the amine on the activated nitroalkane, forming an amidinium intermediate. This is followed by a 5-exo-trig cyclization onto the pyridine ring, leading to a dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. Subsequent deprotonation and elimination yield the aromatic imidazo[1,5-a]pyridine product. beilstein-journals.org
In another example, the formation of an imidazo[1,5-a]pyridine derivative was observed from the reaction of a dynamic library of imines, generated from benzaldehyde (B42025) and 2-picolylamine, in the presence of Fe²⁺ ions. researchgate.net A proposed mechanism suggests that the metal cation plays a pivotal role in kinetically and thermodynamically guiding the complex reaction sequence to favor the formation of the imidazo[1,5-a]pyridine structure. researchgate.net
The synthesis of novel imidazo[1,5-a]pyridine derivatives starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine has also been investigated. researchgate.net Reaction with triphosgene (B27547) or thiophosgene (B130339) provides direct access to 3-substituted imidazo[1,5-a]pyridines, and the structures of the resulting thione and one products have been confirmed by single-crystal X-ray analysis, providing concrete evidence for the proposed molecular structures. researchgate.net
A novel synthesis of imidazo[1,5-a]pyridines involving an anomeric stereoauxiliary cleavage of D-glucosamine has been reported, along with mechanistic studies to elucidate the process. thieme-connect.com The proposed mechanism involves imine formation, cyclization from the pyridine to generate the fused system, and stabilization of intermediates under acidic conditions before the final C-N bond cleavage to form the imidazopyridine. thieme-connect.com These mechanistic insights are fundamental to advancing the rational design of synthetic routes toward functionalized imidazo[1,s-a]pyridines.
Advanced Spectroscopic Characterization and Structural Elucidation of Imidazo 1,5 a Pyridine Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Substituent Differentiation
For instance, in the ¹H NMR spectrum of ethyl 3-phenylimidazo[1,5-a]pyridine-1-carboxylate, the protons of the imidazo[1,5-a]pyridine (B1214698) core resonate in the aromatic region, with distinct chemical shifts influenced by the electronic environment and through-space interactions with the substituents. The ethyl ester protons typically appear as a quartet and a triplet in the upfield region.
Similarly, the ¹³C NMR spectrum offers a clear map of the carbon skeleton. The carbonyl carbon of the ester group is characteristically found in the downfield region (around 163 ppm), while the carbons of the heterocyclic core and the phenyl substituent span the aromatic region. The ethyl group carbons resonate at higher field.
A representative dataset for a related compound, ethyl 3-phenylimidazo[1,5-a]pyridine-1-carboxylate, is presented below.
Table 1: ¹H and ¹³C NMR Data for Ethyl 3-phenylimidazo[1,5-a]pyridine-1-carboxylate in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Imidazo[1,5-a]pyridine H-8 | 8.28 (d, J = 7.2 Hz) | - |
| Imidazo[1,5-a]pyridine H-5 | 8.22 (d, J = 9.2 Hz) | - |
| Phenyl H | 7.79-7.73 (m) | 139.06, 129.45, 128.99, 128.89, 128.69 |
| Imidazo[1,5-a]pyridine H-6 | 7.12-7.08 (m) | - |
| Imidazo[1,5-a]pyridine H-7 | 6.78-6.72 (m) | - |
| -OCH₂CH₃ | 4.47 (q, J = 7.1 Hz) | 60.31 |
| -OCH₂CH₃ | 1.44 (t, J = 7.1 Hz) | 14.58 |
| C=O | - | 163.52 |
| Imidazo[1,5-a]pyridine C | - | 135.33, 124.14, 122.42, 121.67, 119.96, 114.32 |
Data obtained for ethyl 3-phenylimidazo[1,5-a]pyridine-1-carboxylate.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of synthesized imidazo[1,5-a]pyridine derivatives by providing a highly accurate mass measurement. This technique allows for the determination of the molecular formula with a high degree of confidence.
For example, the calculated exact mass for the [M+H]⁺ ion of ethyl 3-phenylimidazo[1,5-a]pyridine-1-carboxylate (C₁₆H₁₅N₂O₂) is 267.1128. Experimental HRMS data showing a value of 267.1123 confirms the elemental composition of the molecule. The fragmentation patterns observed in mass spectrometry can also provide valuable structural information.
Table 2: HRMS Data for Ethyl 3-phenylimidazo[1,5-a]pyridine-1-carboxylate
| Compound | Formula | Adduct | Calculated m/z | Found m/z |
| Ethyl 3-phenylimidazo[1,5-a]pyridine-1-carboxylate | C₁₆H₁₄N₂O₂ | [M+H]⁺ | 267.1128 | 267.1123 |
Data obtained for ethyl 3-phenylimidazo[1,5-a]pyridine-1-carboxylate.
Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment
Imidazo[1,5-a]pyridine derivatives are known for their interesting photophysical properties, often exhibiting strong fluorescence. researchgate.netnih.gov Electronic absorption and emission spectroscopy are key techniques to characterize these properties.
The imidazo[1,5-a]pyridine scaffold is recognized for displaying a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. nih.gov This characteristic is advantageous for applications in fluorescence imaging and sensors. The absorption spectra of these compounds typically show multiple bands in the UV-visible region, corresponding to π-π* transitions. unito.it
The emission properties, including the emission wavelength (λem) and fluorescence quantum yield (ΦF), are highly dependent on the nature and position of substituents on the imidazo[1,5-a]pyridine core. researchgate.net For instance, 1-ester-substituted imidazo[1,5-a]pyridine derivatives have been reported to exhibit dual-state emission. researchgate.net Donor-acceptor substituted systems based on this scaffold can show significant solvatochromism, where the emission color changes with the polarity of the solvent. rsc.org
Table 3: Photophysical Properties of Representative Imidazo[1,5-a]pyridine Derivatives
| Compound Class | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| 1,3-Substituted Imidazo[1,5-a]pyridines | 300-380 | 470-520 | >5000 | 0.02 - 0.44 |
| Donor-π-Acceptor Imidazo[1,5-a]pyridines | ~400 | ~520 | ~7000 | up to 0.93 (solid state) |
Data represents a range of values observed for various imidazo[1,5-a]pyridine derivatives and may not be specific to ethyl imidazo[1,5-a]pyridine-7-carboxylate. nih.govunito.itrsc.org
Infrared and Vibrational Spectroscopy for Bond Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. While specific experimental IR data for this compound is not available in the provided search results, the characteristic absorption bands can be predicted based on its structure and data from related compounds.
Key expected vibrational modes would include the C=O stretching of the ester group, typically appearing in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester would be observed in the 1300-1000 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the imidazo[1,5-a]pyridine ring system would give rise to a series of bands in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic and aliphatic protons would appear above and below 3000 cm⁻¹, respectively. For comparison, IR data for a derivative of the isomeric imidazo[1,2-a]pyridine (B132010) system showed characteristic bands for the heterocyclic ring. nih.gov
Table 4: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester | C=O stretch | 1700 - 1730 |
| Aromatic Ring | C=C and C=N stretch | 1600 - 1450 |
| Ester | C-O stretch | 1300 - 1000 |
| Aromatic C-H | C-H stretch | >3000 |
| Aliphatic C-H | C-H stretch | <3000 |
This table is based on general IR correlation charts and data from related heterocyclic systems.
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the searched literature, studies on other imidazo[1,5-a]pyridine derivatives reveal key structural features of this heterocyclic system.
Crystal structures of various imidazo[1,5-a]pyridinium salts and substituted neutral imidazo[1,5-a]pyridines consistently show that the fused bicyclic ring system is essentially planar. researchgate.netnih.govresearchgate.net The planarity of the core is a key feature influencing its electronic and photophysical properties. Substituents on the ring can adopt various orientations relative to this plane. For example, in the crystal structure of a 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation, the fused pyridinium (B92312) and imidazolium (B1220033) rings are virtually coplanar, while the pendant pyridyl ring is twisted with respect to this plane. researchgate.netnih.gov Intermolecular interactions such as π-π stacking are also commonly observed in the crystal packing of these planar aromatic systems. researchgate.netnih.gov
Table 5: General Crystallographic Features of the Imidazo[1,5-a]pyridine Core
| Structural Feature | Observation |
| Fused Ring System | Generally planar |
| Intermolecular Interactions | π-π stacking is common |
Observations are based on reported crystal structures of various imidazo[1,5-a]pyridine derivatives. researchgate.netnih.govresearchgate.netnih.gov
Chiroptical Spectroscopy (if applicable for chiral derivatives)
Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. The target compound, this compound, is achiral and therefore does not exhibit chiroptical properties. This section would be applicable only to chiral derivatives of this compound, for which no specific data has been found in the performed searches.
Computational Chemistry and Theoretical Investigations of Imidazo 1,5 a Pyridine Systems
Density Functional Theory (DFT) Studies on Electronic Structure, Frontier Orbitals, and Reactivity
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of imidazo[1,5-a]pyridine (B1214698) systems. These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and reactivity indicators.
Studies on various imidazo[1,5-a]pyridine derivatives consistently show that the highest occupied molecular orbital (HOMO) is predominantly localized on the electron-rich imidazo[1,5-a]pyridine core itself. rsc.orgtandfonline.com This finding indicates that the fused heterocyclic system serves as the primary electron-donating part of the molecule, making its nitrogen and carbon atoms potential sites for electrophilic attack or protonation. rsc.org The lowest unoccupied molecular orbital (LUMO), in contrast, is often distributed on substituent groups, particularly those with electron-accepting properties. tandfonline.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. For imidazo[1,5-a]pyridine-based fluorophores, this energy gap has been calculated to be around 3.0-3.1 eV. tandfonline.com The precise energies of these frontier orbitals and the magnitude of the gap are significantly influenced by the nature and position of substituents on the heterocyclic core. researchgate.net For instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often leading to a smaller energy gap and a red-shift in electronic absorption.
DFT calculations are also used to generate electrostatic potential (ESP) maps, which visualize the charge distribution and predict sites for intermolecular interactions. tandfonline.com In the imidazo[1,5-a]pyridine system, the nitrogen atom in the imidazole (B134444) ring is typically a site of negative potential, confirming its role as a nucleophilic and hydrogen-bond accepting center. rsc.org
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Eg) (eV) | Key Findings |
|---|---|---|---|---|
| ImPy-Anthracene Fluorophore | -4.94 | -1.84 | 3.1 | HOMO is on the imidazole unit; LUMO is on the anthracene (B1667546) acceptor. tandfonline.com |
| Spiro-Boron Derivatives | -6.26 to -6.50 | -1.63 to -1.97 | 4.27 to 4.87 | HOMO and LUMO are predominantly localized over the imidazopyridinyl-phenol moiety. mdpi.com |
| 1,3-Diphenylimidazo[1,5-a]pyridine Donor | Not specified | Not specified | Not specified | The imidazo[1,5-a]pyridine ring holds the majority of the HOMO, indicating high nucleophilicity. rsc.org |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photoluminescent Behavior
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the excited states of imidazo[1,5-a]pyridine derivatives and understanding their photophysical properties, such as absorption and emission. rsc.orgmdpi.com TD-DFT calculations can accurately predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. tandfonline.comnih.gov
For many imidazo[1,5-a]pyridine systems, the lowest energy electronic transitions are characterized as π-π* transitions localized on the aromatic framework or as intramolecular charge transfer (ICT) transitions. tandfonline.com An ICT transition typically occurs in donor-acceptor systems, where electron density moves from the imidazo[1,5-a]pyridine core (donor) to an electron-accepting substituent upon photoexcitation. rsc.orgtandfonline.com The nature of these transitions is often confirmed by analyzing the molecular orbitals involved or by computing Natural Transition Orbitals (NTOs), which provide a compact representation of the electron-hole pair upon excitation. mdpi.comresearchgate.net
TD-DFT is also instrumental in investigating the properties of both singlet (S₁) and triplet (T₁) excited states. tandfonline.comacs.org The energy difference between these states (ΔE_ST) is a key factor in processes like intersystem crossing (ISC), which populates the triplet state from the singlet state. acs.org In some rhenium-coordinated imidazo[1,5-a]pyridine complexes, TD-DFT has been used to show that the S₁ state is predominantly a ππ* state localized on the ligand, and it undergoes ISC to a T₁ state of similar character. acs.org This detailed understanding of excited state dynamics is fundamental to designing molecules for applications in organic light-emitting diodes (OLEDs) and photodynamic therapy. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. For a molecule like ethyl imidazo[1,5-a]pyridine-7-carboxylate, MD simulations can provide valuable insights into its conformational flexibility and non-covalent interactions with its environment. The ethyl carboxylate group at the 7-position has rotatable bonds, and MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.
While specific MD studies on this compound are not prevalent in the literature, the technique is widely applied to similar heterocyclic systems to understand their dynamic behavior. nih.gov For example, MD simulations can be used to analyze how the molecule interacts with solvent molecules, forming a dynamic solvation shell, or how it might approach and interact with a biological macromolecule. nih.gov Such simulations track the trajectories of atoms over time, allowing for the analysis of dynamic hydrogen bonds and other intermolecular contacts that are transient in nature. This information is crucial for understanding how the molecule behaves in solution and how its conformation might adapt upon binding to a target.
Molecular Docking and Binding Affinity Predictions for Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is extensively used in drug discovery to screen virtual libraries of compounds against a biological target and to hypothesize their mechanism of action at a molecular level.
For the imidazo[1,5-a]pyridine scaffold, which is recognized for its diverse pharmacological activities, molecular docking is a key tool. rsc.org Although docking studies specifically for this compound are not widely published, numerous studies on the isomeric imidazo[1,2-a]pyridine (B132010) and related scaffolds demonstrate the utility of this approach. asianpubs.orgnih.gov In these studies, derivatives are docked into the active sites of target proteins, such as kinases or oxidoreductases. asianpubs.orgnih.gov The results of these simulations include a calculated binding affinity or docking score (often in kcal/mol) and a detailed view of the binding pose. asianpubs.orgresearchgate.net This allows researchers to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.govasianpubs.org These insights are invaluable for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency and selectivity. eco-vector.com
| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine derivative | Oxidoreductase (Breast Cancer) | -9.207 | His 222, Tyr 216, Lys 270 | asianpubs.orgresearchgate.net |
| Phenothiazine-imidazo[1,2-a]pyridine | MARK4 Protein (Anticancer) | -8.1 to -10.4 | Not specified in abstract | nih.gov |
| Imidazol-5-one analog | HIV-1 Reverse Transcriptase | Not specified | Lys101, Tyr188, Trp229 | nih.gov |
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)
Quantum chemical calculations are essential for the accurate prediction and interpretation of spectroscopic data. As noted previously, TD-DFT is a reliable method for simulating UV-Vis absorption spectra, and the calculated absorption maxima often show good agreement with experimental results. tandfonline.commdpi.com These calculations help assign the observed electronic transitions to specific changes in molecular orbitals (e.g., π-π* or ICT). tandfonline.comresearchgate.net
In addition to UV-Vis spectra, DFT can be used to calculate NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are invaluable for assigning peaks in experimental spectra, especially for complex molecules where empirical correlations may be ambiguous. While experimental NMR data for various imidazo[1,5-a]pyridine derivatives are available, computational studies serve to confirm and rationalize the observed chemical shifts based on the calculated electronic environment of each nucleus. mdpi.comunito.ittum.de
Vibrational spectra (Infrared and Raman) can also be computed through frequency calculations. unito.it The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the identification of functional groups and to confirm the molecular structure. For the imidazo[1,5-a]pyridine core, such calculations have been performed to provide the first assignments of its characteristic vibrational modes. unito.itresearchgate.net
Theoretical Analysis of Supramolecular Interactions (e.g., π-π stacking, hydrogen bonding) in Aggregates and Solid State
The arrangement of molecules in the solid state is governed by a subtle balance of intermolecular forces. Theoretical analysis is critical for understanding and quantifying these interactions in the crystals of imidazo[1,5-a]pyridine derivatives.
Computational studies have shown that the crystal packing of these compounds is often dominated by π–π stacking and C–H···π interactions. unito.itresearchgate.netnih.gov The planar, aromatic nature of the imidazo[1,5-a]pyridine scaffold makes it highly prone to establishing these stabilizing π-system interactions. researchgate.netnih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in a crystal lattice. mdpi.comunito.it For several imidazo[1,5-a]pyridine polymorphs, this analysis revealed that π–π stacking and C–H···π contacts account for a significant percentage of the close contacts on the molecular surface. unito.it
Structure Activity Relationship Sar Studies of Imidazo 1,5 a Pyridine Derivatives in Biological Contexts
Impact of Core Scaffold Modifications on Biological Activity Profiles
The arrangement of the nitrogen atoms and the fusion of the imidazole (B134444) and pyridine (B92270) rings are fundamental to the biological activity of imidazopyridines. The imidazo[1,5-a]pyridine (B1214698) isomer, while less explored in commercial drugs compared to the imidazo[1,2-a]pyridine (B132010) isomer, has demonstrated significant potential in various therapeutic areas. nih.gov
Core modifications often involve:
Isomeric Scaffolds: The biological activity can change dramatically when switching between isomers like imidazo[1,5-a]pyridine, imidazo[1,2-a]pyridine, and imidazo[4,5-b]pyridine. nih.govnih.gov For instance, imidazo[1,2-a]pyridine derivatives are well-established as anticancer agents and ligands for the translocator protein (TSPO). researchgate.netnih.gov In contrast, imidazo[1,5-a]pyridine derivatives have been identified as potent RORc inverse agonists for treating autoimmune diseases and as 5-HT4 receptor partial agonists for cognitive disorders. nih.govnih.gov The structural resemblance of imidazopyridines to purines is a key reason for their broad biological significance. nih.gov
Ring System Alterations: The introduction of additional rings fused to the scaffold can significantly impact activity. For example, a series of imidazo[1,5-a]pyridine-benzimidazole hybrids were developed as dual inhibitors of tubulin polymerization and the PI3K/Akt pathway in cancer cells. rsc.org In this case, the hybrid structure combines the pharmacological profiles of both parent scaffolds to create a molecule with a distinct mechanism of action.
Bioisosteric Replacement: Replacing the pyridine ring with a pyrimidine (B1678525) ring, creating an imidazo[1,5-a]pyrimidine (B3256623) scaffold, has been shown to retain and sometimes enhance activity. In the context of RORc inverse agonists, both imidazo[1,5-a]pyridine and imidazo[1,5-a]pyrimidine cores yielded potent and selective compounds. nih.gov
The core scaffold's primary role is to correctly orient the pharmacophoric substituents in three-dimensional space to allow for optimal interaction with the biological target.
Influence of Substituent Nature and Position (including the Ester Moiety) on Pharmacological Properties
The specific substituents on the imidazo[1,5-a]pyridine ring and their positions are critical determinants of potency and selectivity. The ester moiety, such as the ethyl carboxylate at the 7-position, is a key functional group that influences the compound's properties.
Research has shown that:
Position 7 Substituents: The 7-position of the imidazo[1,5-a]pyridine core is a crucial site for modification. While direct SAR data for an ethyl-7-carboxylate is sparse in the reviewed literature, studies on the related imidazo[1,2-a]pyridine scaffold show that substitution at the corresponding position (7-position) with a chloro group diminished antitubercular activity compared to a methyl group. nih.gov This highlights the sensitivity of this position to electronic and steric effects. The synthesis of imidazo[4,5-b]pyridine-7-carboxylic acid and its derivatives, including the methyl ester and hydrazide, for antituberculous activity further underscores the importance of a carboxyl or ester function at this position, although this applies to a different isomer. popline.org
Substituents at Other Positions:
In the development of 5-HT4 receptor partial agonists, a piperidinyl-ethyl ether side chain at the 3-position was found to be crucial for activity. nih.gov
For RORc inverse agonists, a sulfonamide group at the 1-position and various aryl groups at the 3-position were key for high potency. nih.gov
In a series of imidazo[1,5-a]pyridine-benzimidazole hybrids, substituents on the benzimidazole (B57391) ring significantly affected cytotoxic activity. A 5-chloro-6-fluoro substitution on the benzimidazole portion led to a compound with potent activity against a wide range of human tumor cell lines. rsc.org
The following table summarizes key SAR findings for imidazo[1,5-a]pyridine derivatives from various studies.
| Target/Activity | Scaffold Position | Favorable Substituents | Unfavorable Substituents | Reference |
| 5-HT4 Receptor Agonism | Position 3 | Piperidinyl-ethyl ether side chain | - | nih.gov |
| RORc Inverse Agonism | Position 1 | Sulfonamide group | - | nih.gov |
| RORc Inverse Agonism | Position 3 | (Trifluoromethyl)phenyl groups | - | nih.gov |
| Anticancer (Tubulin/PI3K) | Benzimidazole Hybrid | 5-Chloro-6-fluoro substitution | - | rsc.org |
| Anticancer (PD-L1) | Imidazo[1,2-a]pyridine Biphenyl Core | Methyl group on imidazopyridine ring; Dioxane addition | Fluorine substitution | nih.gov |
| Antitubercular (QcrB) | Imidazo[1,2-a]pyridine Core | 7-Methyl; Large, lipophilic biaryl ethers | 7-Chloro | nih.gov |
Note: Some data is from the closely related imidazo[1,2-a]pyridine scaffold and is included for comparative purposes.
The ester moiety, specifically an ethyl carboxylate, serves as a versatile handle. It can act as a hydrogen bond acceptor and its lipophilicity can be tuned. Furthermore, it can be readily hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule, or it can be converted into other functional groups like amides or hydrazides to explore further SAR. nih.govpopline.org
Conformational Analysis and its Correlation with Biological Recognition
The three-dimensional shape (conformation) of an imidazo[1,5-a]pyridine derivative is critical for its ability to bind to a biological target. The relative orientation of substituents is dictated by the rotational barriers around single bonds and the inherent geometry of the fused ring system.
Docking Studies: Molecular docking simulations are frequently used to predict how these molecules fit into the binding site of a target protein. For imidazo[1,5-a]pyridine-benzimidazole hybrids, docking studies predicted that the most active compounds bind to the colchicine (B1669291) binding site of tubulin, which was consistent with experimental data. rsc.org Similarly, for imidazo[1,2-a]pyridine-based PD-L1 inhibitors, X-ray crystallography confirmed the binding mode, providing a structural basis for the observed SAR. nih.gov
Structural Rigidity vs. Flexibility: The fused imidazo[1,5-a]pyridine core provides a relatively rigid platform. This rigidity can be advantageous as it reduces the entropic penalty upon binding to a target. However, flexible side chains, such as the piperidinyl-ethyl ether found in 5-HT4 agonists, are often necessary to allow the molecule to adopt the optimal conformation for binding. nih.gov
Contour Maps from 3D-QSAR: In studies on related imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, 3D-QSAR models generated contour maps. nih.gov These maps highlight regions in space where bulky, electropositive, or electronegative groups would enhance or decrease activity, providing a visual guide for designing new compounds with improved conformational and electronic properties for better biological recognition. nih.gov
Ligand Efficiency and Drug Likeness Parameters in Imidazo[1,5-a]pyridine Scaffolds
In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. These properties are often assessed using various calculated parameters.
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of heavy atoms). It is a measure of how efficiently a molecule binds to its target. While specific LE values for ethyl imidazo[1,5-a]pyridine-7-carboxylate were not found, the optimization of imidazo[1,5-a]pyridine derivatives as 5-HT4 partial agonists focused on improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties alongside potency, which is intrinsically linked to improving ligand efficiency. nih.gov
Drug-Likeness Rules: These are guidelines, like Lipinski's Rule of Five, used to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans. Imidazo[1,2-a]pyridine derivatives have been evaluated using these rules. acs.orgnih.gov For example, a study on imidazo[1,2-a]pyrimidine (B1208166) derivatives predicted parameters such as molar refractivity, partition coefficient (LogP), and topological polar surface area (TPSA) to ensure they fall within acceptable ranges for drug candidates. nih.gov
ADMET Properties: The prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial. For imidazo[1,5-a]pyridine derivatives developed as RORc inverse agonists, favorable physicochemical properties were a key selection criterion. nih.gov Similarly, computational tools are used to predict properties like blood-brain barrier penetration and potential inhibition of cytochrome P450 enzymes. acs.org
The table below shows typical drug-likeness parameters evaluated for imidazopyridine scaffolds.
| Parameter | Description | Typical Acceptable Range (Lipinski's Rule) | Reference |
| Molecular Weight (MW) | Size of the molecule | ≤ 500 Da | acs.org |
| LogP | Octanol-water partition coefficient (lipophilicity) | ≤ 5 | acs.orgnih.gov |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds | ≤ 5 | nih.gov |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms | ≤ 10 | nih.gov |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | ≤ 140 Ų | nih.gov |
These parameters guide the selection and optimization of lead compounds to increase the probability of developing a successful drug.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR is a computational technique that attempts to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
Model Development: Although specific QSAR models for imidazo[1,5-a]pyridine-7-carboxylate were not identified, numerous QSAR studies have been performed on other isomers, such as imidazo[4,5-b]pyridines. nih.govarid.myresearchgate.netresearchgate.net These studies typically use methods like Multiple Linear Regression (MLR), Genetic Algorithms (GA), and Artificial Neural Networks (ANN) to build predictive models. researchgate.net
Descriptor Selection: The models are built using calculated molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.netchemrevlett.com The goal is to select a small subset of descriptors that can accurately predict the biological activity. arid.myresearchgate.net
Predictive Power: A successful QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. For example, a 3D-QSAR study on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors resulted in models with high predictive power (r²pred up to 0.959). nih.gov These models were then used to propose thirty new analogues predicted to have significantly improved potency. nih.gov
While direct QSAR studies on the imidazo[1,5-a]pyridine scaffold appear less common in the searched literature, the principles and methods are transferable. A QSAR model for this scaffold would be invaluable for rationally designing new derivatives with enhanced pharmacological profiles, including those based on the this compound structure.
Advanced Applications in Medicinal Chemistry and Chemical Biology
Antineoplastic and Anticancer Therapeutic Potential
Derivatives of the imidazopyridine scaffold have emerged as promising candidates for anticancer therapeutics, exhibiting potent inhibitory effects on cancer cell growth through various molecular mechanisms. nih.govresearchgate.net Research into related compounds suggests that Ethyl imidazo[1,5-a]pyridine-7-carboxylate may share similar antineoplastic properties.
Mechanisms of Action: Topoisomerase II Inhibition, DNA Synthesis Inhibition
Certain fused imidazole (B134444) derivatives, such as imidazacridines, have been shown to interact with DNA and inhibit topoisomerase enzymes. nih.gov These compounds can bind to calf thymus DNA (ctDNA) through intercalation or external binding, with binding constants indicating effective interaction. nih.gov For instance, some imidazacridine and thiazacridine derivatives have demonstrated inhibitory activity against human topoisomerase I. nih.gov The inhibition of topoisomerases, which are crucial for DNA replication and transcription, represents a key mechanism for inducing cancer cell death. nih.gov While direct evidence for this compound is not available, the broader class of related heterocyclic compounds points to this as a potential mechanism of action.
Modulation of Cellular Pathways: PI3K/Akt, Tubulin Polymerization
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.govnih.gov Several imidazo[1,2-a]pyridine (B132010) derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway. nih.govacs.orgresearchgate.net For example, certain novel imidazo[1,2-a]pyridines have been shown to reduce the phosphorylation levels of Akt and mTOR, key proteins in this pathway. nih.govnih.gov This inhibition can lead to the suppression of cancer cell proliferation. One study reported that a specific imidazo[1,2-a]pyridine derivative inhibited PI3Kα with an IC50 value of 1.94 nM. nih.gov In another instance, treatment with an imidazo[1,2-a]pyridine compound led to decreased levels of pAKT in HCC1937 breast cancer cells. nih.gov
Tubulin Polymerization: Tubulin is a vital protein for cell division, and its inhibition is a well-established anticancer strategy. mdpi.com A series of imidazo[1,5-a]pyridine-benzimidazole hybrids have been synthesized and shown to inhibit tubulin polymerization. nih.gov Two such compounds, 5d and 5l, exhibited IC50 values of 3.25 µM and 1.71 µM, respectively, in a tubulin polymerization assay. nih.gov Molecular docking studies suggest that these compounds bind to the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule assembly. nih.gov This disruption of microtubule dynamics is a common mechanism for many anticancer agents. rsc.org
Induction of Cell Cycle Arrest and Apoptosis
A key outcome of targeting fundamental cellular processes like DNA synthesis and microtubule formation is the induction of cell cycle arrest and programmed cell death, or apoptosis.
Cell Cycle Arrest: Several imidazopyridine derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase. nih.govnih.gov For example, treatment of melanoma and cervical cancer cells with a novel imidazo[1,2-a]pyridine compound resulted in an increased population of cells in the G2/M phase. nih.gov Similarly, imidazo[1,5-a]pyridine-benzimidazole hybrids were found to arrest the cell cycle at the G2/M phase in human breast cancer cells (MCF-7). nih.gov This arrest is often mediated by the upregulation of cell cycle inhibitors like p53 and p21. nih.govnih.gov
Apoptosis: The induction of apoptosis is a hallmark of effective anticancer agents. Imidazopyridine derivatives have been demonstrated to trigger apoptosis through various mechanisms. Treatment with these compounds can lead to an increase in pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, the activation of caspases, which are key executioners of apoptosis, has been observed. For instance, an imidazo[1,2-a]pyridine compound was found to increase the levels of cleaved caspase-9 and cleaved PARP in HCC827 cells. nih.gov Another study showed that a novel imidazo[1,2-a]pyridine induced the extrinsic apoptosis pathway through the activation of caspase 7 and caspase 8. nih.gov
Efficacy against Various Human Tumor Cell Lines
The anticancer potential of imidazopyridine derivatives has been demonstrated across a range of human tumor cell lines. The table below summarizes the cytotoxic activity of various imidazopyridine compounds.
| Compound Class | Cell Line(s) | IC50/GI50 Values | Reference |
| Imidazo[1,2-a]pyridines (Compounds 5-7) | A375, WM115 (Melanoma), HeLa (Cervical) | 9.7 to 44.6 µM | nih.gov |
| Imidazo[1,2-a]pyridines (IP-5, IP-6, IP-7) | HCC1937 (Breast) | IP-5: 45 µM, IP-6: 47.7 µM, IP-7: 79.6 µM | nih.gov |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids (5d, 5l) | Sixty human tumor cell lines | 5d: 1.06 to 14.9 µM, 5l: 0.43 to 7.73 µM | nih.gov |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline (13k) | Various tumor cell lines | 0.09 to 0.43 µM | nih.gov |
| Imidazo[1,2-a]pyrimidine (B1208166) (3d, 4d) | MCF-7, MDA-MB-231 (Breast) | 3d: 43.4 µM (MCF-7), 35.9 µM (MDA-MB-231); 4d: 39.0 µM (MCF-7), 35.1 µM (MDA-MB-231) | nih.gov |
These findings highlight the broad-spectrum anticancer activity of the imidazopyridine scaffold, suggesting that this compound could also exhibit efficacy against various cancer types.
Antituberculosis Agents and Mycobacterial Targeting
Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new therapeutic agents. rsc.orgnih.gov Imidazopyridine-based compounds have shown significant promise as novel antituberculosis agents. rsc.orgnih.gov
A number of imidazo[1,2-a]pyridine-3-carboxamides have demonstrated excellent in vitro activity against both drug-sensitive and drug-resistant Mtb strains. nih.govacs.org For instance, some derivatives have shown impressive minimum inhibitory concentration (MIC) values in the nanomolar range. nih.gov The lead compound from one study, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide, exhibited potent activity, paving the way for further development. nih.gov
Activity against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis Strains
Derivatives of the imidazo[1,2-a]pyridine scaffold, closely related to this compound, have demonstrated significant promise in combating drug-resistant strains of Mycobacterium tuberculosis (Mtb). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis presents a formidable global health challenge, necessitating the development of novel therapeutic agents.
Research into imidazo[1,2-a]pyridine-3-carboxamides has revealed potent activity against various Mtb strains. nih.govacs.org A number of these compounds exhibited minimum inhibitory concentrations (MIC₉₀) of ≤1 μM against replicating, non-replicating, MDR, and XDR Mtb strains. nih.govacs.org For instance, certain 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown outstanding potency against drug-resistant strains, suggesting they may act on a novel molecular target. nih.gov This is a critical feature, as new mechanisms of action are urgently needed to overcome existing resistance patterns.
One of the most advanced candidates from this class is Telacebec (Q203), an imidazo[1,2-a]pyridine amide that has progressed to clinical trials. rsc.orgacs.orgresearchgate.net Q203 demonstrates excellent inhibitory potency against drug-sensitive, MDR, and XDR strains of Mtb by targeting the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration. rsc.orgnih.govnih.govnih.gov Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and pharmacokinetic profiles of these compounds. For example, the introduction of bulky and lipophilic biaryl ethers into the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) structure led to compounds with nanomolar potency against Mtb. rsc.orgnih.gov
Table 1: Activity of Imidazo[1,2-a]pyridine Derivatives Against M. tuberculosis Strains
| Compound Class | Mtb Strains | Activity (MIC) | Reference |
|---|---|---|---|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating, Non-replicating, MDR, XDR | ≤1 μM (MIC₉₀) | nih.govacs.org |
| Imidazo[1,2-a]pyridine-3-carboxamides with biaryl ethers | Mtb H37Rv | ≤0.006 μM (MIC₉₀) | rsc.orgnih.gov |
| Telacebec (Q203) | Drug-sensitive, MDR, XDR | Potent inhibition | rsc.orgnih.gov |
| 2,6-dimethyl IPAs | H37Rv, 2 clinical MDR strains | 0.025–0.054 μg/mL | nih.gov |
Antimicrobial and Antifungal Activity Investigations
The broader imidazopyridine class, including this compound, has been investigated for a wide range of antimicrobial and antifungal activities. nih.gov While much of the recent focus has been on antitubercular applications, the inherent chemical scaffold is a versatile platform for developing agents against various pathogens.
Studies have shown that certain imidazo[1,2-a]pyridine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate has shown activity against Staphylococcus aureus and Escherichia coli. Furthermore, imidazo[4,5-b]pyridine derivatives have been synthesized and tested, with some showing greater sensitivity against Gram-positive bacteria like Bacillus cereus compared to Gram-negative bacteria such as Escherichia coli. nih.gov
In the realm of antifungal research, a series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, which share some structural similarities with the core scaffold, have been evaluated. researchgate.net One derivative, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be more active than the standard antifungal drug fluconazole (B54011) against Candida parapsilosis. researchgate.net
Antiviral and Antiprotozoal Research Endeavors
The versatile imidazo[1,2-a]pyridine scaffold has also been explored for its potential antiviral and antiprotozoal activities. nih.govmdpi.com The structural diversity that can be achieved through modifications of this core allows for the targeting of a wide array of viral and protozoal enzymes and proteins.
In antiviral research, derivatives of imidazo[1,2-a]pyridine have been noted for their broad pharmacological activities. nih.gov While specific data on the direct antiviral activity of this compound is limited in the provided context, the general class of imidazopyridines is recognized for its potential in this area. mdpi.com
Regarding antiprotozoal research, a series of imidazopyridine derivatives incorporating an intramolecular hydrogen bonding motif have been investigated for their antimalarial properties. nih.gov These compounds demonstrate the potential of the imidazopyridine scaffold in developing treatments for parasitic diseases.
Central Nervous System (CNS) Activity, Anxiolytic, and Sedative-Hypnotic Properties
Imidazo[1,5-a]pyridine (B1214698) derivatives have shown significant activity within the central nervous system (CNS), particularly as anxiolytic and sedative-hypnotic agents. nih.govresearchgate.net This activity is often mediated through interaction with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. nih.govnih.gov
A notable example is ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a] nih.govrsc.orgbenzodiazepine-3-carboxylate, which has been synthesized and evaluated as a ligand for the central benzodiazepine (B76468) receptor (CBR). nih.gov This compound displayed high affinity for both bovine and human CBRs and exhibited a partial agonist profile, leading to useful anxiolytic activity in animal models without the typical side effects associated with full benzodiazepine agonists. nih.gov Docking studies suggest that the partial agonist activity may be due to a hydrogen bond interaction between the 3'-nitro substituent and a threonine residue in the gamma 2-subunit of the GABA-A receptor. nih.gov
However, research has also indicated that the ester functionality in some imidazo[1,5-a] nih.govrsc.orgdiazepines can limit bioavailability and, consequently, anxiolytic-like effects in animal models. nih.gov Replacement of the ester group with other suitable heterocycles has been shown to improve bioavailability and in vivo efficacy. nih.gov
Enzyme Inhibitory Profiles and Molecular Targets (General)
The imidazo[1,5-a]pyridine scaffold is a versatile framework for designing inhibitors of various enzymes. The specific molecular targets often depend on the substitutions made to the core structure.
In the context of antitubercular activity, the primary target for many imidazo[1,2-a]pyridine amides is QcrB, a subunit of the cytochrome bc1 complex involved in cellular respiration. rsc.orgnih.govnih.gov Inhibition of this enzyme disrupts the electron transport chain, leading to a depletion of ATP and ultimately cell death. rsc.org
Beyond tuberculosis, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of other enzymes. For instance, some derivatives have been explored as c-Met kinase inhibitors for potential anticancer applications. nih.gov Molecular docking studies have shown that these compounds can form critical hydrogen bonds with residues in the c-Met active site. nih.gov Additionally, certain imidazo[1,2a]pyridine derivatives have been identified as inhibitors of hypoxia-inducible factor 1α (HIF-1α) prolyl hydroxylase, which has potential applications in treating ischemic diseases. nih.gov
Biomolecular Interactions: DNA Binding (Intercalation), Protein Binding, and Membrane Interactions
The biological activity of this compound derivatives is intrinsically linked to their interactions with various biomolecules, including DNA, proteins, and cellular membranes.
While direct evidence for DNA intercalation by this compound is not prominent in the provided search results, the planar aromatic nature of the imidazopyridine ring system suggests a potential for such interactions. Crystal structure analysis of a related compound, ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate, reveals π–π stacking interactions, which are a key feature in DNA intercalation. nih.gov
Protein binding is a well-established mechanism of action for many imidazopyridine derivatives. As discussed previously, imidazo[1,2-a]pyridine amides bind to the QcrB protein in M. tuberculosis. rsc.orgnih.gov In the context of CNS activity, imidazo[1,5-a]pyridine derivatives bind to specific subunits of the GABA-A receptor. nih.gov Furthermore, imidazopyridine hydrazone derivatives have been shown to interact with receptor tyrosine kinases like c-Met through hydrogen bonding and pi interactions. nih.gov
Strategy for Lead Optimization and Drug Candidate Development
The development of this compound and its analogues into viable drug candidates involves a systematic process of lead optimization. This process aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
A key strategy involves extensive structure-activity relationship (SAR) studies. For the antitubercular imidazo[1,2-a]pyridine amides, SAR studies have demonstrated that the carboxamide linker and the N-benzylic group are critical for activity. nih.gov Modifications at various positions of the imidazo[1,2-a]pyridine core have been explored to improve potency and drug-like properties. rsc.orgacs.org For example, the optimization of a lead compound led to the discovery of Q203, where the linearity and lipophilicity of the amine portion were found to be crucial for improving both in vitro and in vivo efficacy. acs.orgresearchgate.net
Another important aspect of lead optimization is improving the pharmacokinetic profile. This includes optimizing absorption, distribution, metabolism, and excretion (ADME) properties. For instance, replacing the ester functionality in some anxiolytic imidazo[1,5-a] nih.govrsc.orgdiazepines with other heterocycles was shown to markedly improve bioavailability. nih.gov Similarly, in the development of antitubercular agents, piperidine (B6355638) rings and trifluoromethoxy groups were introduced to enhance pharmacokinetic parameters and lipophilicity. researchgate.net
Advanced Applications in Materials Science, Optoelectronics, and Catalysis
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
The inherent luminescence of the imidazo[1,5-a]pyridine (B1214698) core makes it a prime candidate for the development of novel materials for optoelectronic devices. mdpi.com Its rigid, planar structure and high thermal stability are advantageous for applications in solid-state lighting and displays. researchgate.netnih.gov
The development of efficient and stable blue-emitting materials remains a critical challenge in OLED technology. The imidazo[1,5-a]pyridine framework has proven to be an excellent platform for creating such materials. uni-giessen.de By modifying the substituents on the heterocyclic ring, the emission wavelength can be tuned to the blue region of the spectrum. mdpi.com For instance, a series of 1,3-disubstituted imidazo[1,5-a]pyridines and their coordination complexes with zinc(II) have been shown to be bright fluorescent emitters in the blue spectral range. mdpi.comresearchgate.net Researchers have successfully designed and synthesized various derivatives that exhibit intense blue emission with high photoluminescence quantum yields (PLQY), making them promising for use as emitter molecules in OLEDs. mdpi.comresearchgate.netuni-giessen.de
Table 1: Photophysical Properties of Representative Blue-Emissive Imidazo[1,5-a]pyridine Derivatives
| Compound Name/Class | Emission Max (λem) | Quantum Yield (ΦF) | CIE Coordinates (x, y) | Source(s) |
|---|---|---|---|---|
| N∩N zinc complexes of 1,3-substituted imidazo[1,5-a]pyridines | 410–460 nm | up to 33% | Not Reported | mdpi.com |
| 1-ester-substituted imidazo[1,5-a]pyridine with 2,6-dichlorophenyl group | Not specified (Blue) | 0.49 (in CH2Cl2) | Not Reported | researchgate.net |
Dual-state emissive (DSE) materials, which are fluorescent in both solution and solid states, are highly sought after as they overcome the common issue of aggregation-caused quenching (ACQ) seen in many traditional fluorophores. rsc.org The imidazo[1,5-a]pyridine scaffold has been effectively used to create DSE fluorophores. researchgate.netrsc.org For example, a fluorophore known as BPy-FL, which incorporates an imidazo[1,5-a]pyridine donor, exhibits blue emission in a THF solution (458 nm) and shifts to an intense greenish-yellow emission in the solid state (510 nm) with an absolute quantum yield of 93%. rsc.orgrsc.org This behavior is attributed to effects such as aggregation-induced emission (AIE) and twisted intramolecular charge transfer (TICT) states. rsc.orgrsc.org Similarly, research has shown that 1-ester-substituted imidazo[1,5-a]pyridine derivatives can exhibit this valuable dual-state emission. researchgate.net
Table 2: Dual-State Emission in Imidazo[1,5-a]pyridine Derivatives
| Compound | Emission (Solution) | Emission (Solid State) | Quantum Yield (Solid) | Key Feature | Source(s) |
|---|---|---|---|---|---|
| BPy-FL | 458 nm (Blue) | 510 nm (Greenish-Yellow) | 93% | Aggregation-Induced Emission (AIE) | rsc.orgrsc.org |
A large Stokes shift, the difference between the maxima of the absorption and emission spectra, is a highly desirable property for fluorophores as it minimizes self-absorption and enhances detection sensitivity. Imidazo[1,5-a]pyridine derivatives are well-known for exhibiting wide Stokes shifts, often exceeding 5000 cm⁻¹. nih.govrsc.org This characteristic is beneficial for applications such as down-shifting conversion in lighting and display technologies, where the material absorbs high-energy light (e.g., blue or UV) and re-emits it at a lower, more useful energy (e.g., yellow or red). nih.govrsc.org For example, donor-π-acceptor fluorophores based on this scaffold have been reported with large Stokes shifts of approximately 7000 cm⁻¹, and an anthracene-based derivative showed a shift of around 11,000 cm⁻¹. rsc.orgtandfonline.com Probes designed for detecting specific analytes like hydrogen sulfide (B99878) and sulfite (B76179) also leverage this feature, with reported Stokes shifts of 193 nm and 174 nm, respectively. nih.govtulane.edu
Table 3: Examples of Large Stokes Shifts in Imidazo[1,5-a]pyridine Derivatives
| Derivative Type | Stokes Shift | Application/Feature | Source(s) |
|---|---|---|---|
| D–π–A Push–Pull Fluorophores (BPy-1, BPy-2) | ~7000 cm⁻¹ | Positive Solvatochromism | rsc.orgrsc.org |
| ImPy-Anthracene Fluorophore | ~11,000 cm⁻¹ | OLEDs | tandfonline.com |
| NIPY-DNP Probe | 193 nm | H₂S Detection | tulane.edu |
| IPY-SO₂ Probe | 174 nm | SO₃²⁻ Detection | nih.gov |
Chemical Sensors and Probes for Ion and Volatile Organic Compound Detection
The imidazo[1,5-a]pyridine structure is an excellent platform for designing chemosensors due to its ability to act as a chelating ligand and the sensitivity of its fluorescence to the chemical environment. mdpi.commdpi.com The nitrogen atoms in the fused heterocyclic system can interact with various analytes, leading to a detectable change in the material's optical properties. rsc.org
The presence of electron-rich nitrogen atoms makes the imidazo[1,5-a]pyridine ring susceptible to protonation in acidic conditions. rsc.org This protonation alters the electronic structure of the molecule, causing a shift in its fluorescence emission, a phenomenon known as acidochromism. rsc.org This property has been harnessed to create effective fluorescent pH sensors. rsc.org Certain derivatives exhibit a remarkable "on-off-on" fluorescence response to changes in pH. rsc.org For example, some fluorophores display greenish-yellow emission at a pH above 4, which is quenched or shifted to an orange emissive state at a pH below 4, providing a clear visual and ratiometric signal. rsc.orgrsc.org This reversible response makes them suitable for detecting volatile organic compounds with high acidity and for applications in pH monitoring. rsc.orgacs.org
Table 4: Acidochromic Behavior of Imidazo[1,5-a]pyridine-Based Sensors
| Sensor | High pH State (Color/Emission) | Low pH State (Color/Emission) | Response Mechanism | Source(s) |
|---|---|---|---|---|
| BPy Fluorophores | Greenish-Yellow (pH > 4) | Orange (pH < 4) | Reversible Protonation | rsc.orgrsc.org |
The imidazo[1,5-a]pyridine scaffold can act as an effective N,N-bidentate or N,O-bidentate ligand, enabling it to coordinate with various metal ions. mdpi.comresearchgate.net This has been exploited to develop selective fluorescent sensors for toxic heavy metal ions like mercury (Hg²⁺) and copper (Cu²⁺). mdpi.com The binding of a metal ion to the ligand typically results in either fluorescence quenching ('turn-off') or enhancement ('turn-on'), providing a clear detection signal. researchgate.netresearchgate.net For instance, coordination polymers derived from this scaffold have been shown to detect Cu²⁺ ions in water. mdpi.com While much of the research has focused on the broader class of imidazopyridines, the fundamental chelating ability resides in the heterocyclic core. Fused imidazopyridine probes have demonstrated the ability to detect Hg²⁺ with limits of detection in the parts-per-billion (ppb) range. researchgate.net Beyond metal cations, derivatives have also been designed to detect anions such as chromate (B82759) (CrO₄²⁻), dichromate (Cr₂O₇²⁻), sulfite (SO₃²⁻), and hypochlorite (B82951) (ClO⁻). mdpi.comnih.govnih.gov
Table 5: Imidazopyridine-Based Fluorescent Sensors for Ions
| Sensor Class | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Source(s) |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridine Coordination Polymer | Cu²⁺, CrO₄²⁻, Cr₂O₇²⁻ | Not Specified | Not Reported | mdpi.com |
| Fused Imidazopyridine Probe | Hg²⁺ | 'Turn-off' fluorescence | 1.0 ppb | researchgate.net |
| Fused Imidazopyridine Probe | Fe³⁺ | 'Turn-on' fluorescence | 4.0 ppb | researchgate.net |
| IPD-SFT | Sulfite (SO₃²⁻) | 'Turn-on' fluorescence | 50 nM | nih.gov |
Applications in Bioimaging (e.g., cell membrane probes)
The imidazo[1,5-a]pyridine scaffold is a promising platform for developing fluorescent probes for bioimaging. nih.gov Its derivatives are noted for their compact shape, emissive properties, and stability. nih.gov The inherent photophysical properties, including large Stokes shifts, make them suitable candidates for cell membrane probes, which are crucial for studying membrane dynamics, fluidity, and hydration to monitor cellular health. nih.govunimi.it
Research has focused on synthesizing new dyes based on the fluorescent imidazo[1,5-a]pyridine moiety specifically for cell imaging. unito.it A key strategy involves introducing a carboxylic group to the scaffold, which serves to increase water solubility and provide an effective site for conjugation to other biomolecules. unito.it In studies using liposomes as artificial membrane models, imidazo[1,5-a]pyridine-based fluorophores have demonstrated successful intercalation within the lipid bilayer. nih.gov Further investigations have shown that these compounds can permeate plant cell walls and plasma membranes, internalizing efficiently while retaining strong fluorescence in aqueous environments. unito.it The solvatochromic behavior of some derivatives, where their fluorescence color changes with the polarity of the environment, further enhances their suitability as membrane probes. nih.govunimi.it
| Compound Type | Key Photophysical Property | Application/Finding | Reference |
|---|---|---|---|
| Imidazo[1,5-a]pyridine Dyes | Large Stokes' Shift | Suitable as cell membrane probes. nih.gov | nih.gov |
| Carboxylic-functionalized Imidazo[1,5-a]pyridines | Enhanced water solubility and conjugation capability | Designed for fluorescence cell imaging and labeling. unito.it | unito.it |
| 1-phenylimidazo[1,5-a]pyridines | Emission bands between 470-520 nm | Demonstrated good permeability in plant and mouse fibroblast cells. unito.it | unito.it |
| Solvatochromic Imidazo[1,5-a]pyridines | Fluorescence changes with solvent polarity | Successful intercalation in liposome (B1194612) models. nih.gov | nih.gov |
Coordination Chemistry: Imidazo[1,5-a]pyridine as Ligands for Metal Complexes
The imidazo[1,5-a]pyridine framework is a versatile ligand in coordination chemistry, capable of binding to various transition metal ions, including nickel, cobalt, palladium, and copper, to form a wide array of metal complexes. uva.esacs.orgnih.gov Functioning as a multiple N-based linker, it can produce diverse coordination motifs and geometries. nih.gov Depending on the substitution pattern, this heterocyclic system can act as a bidentate or tridentate chelating ligand, making it as versatile as more common ligands like bipyridine and phenanthroline. nih.gov
Synthesis and Characterization of Ru(III), Au(I), Ag(I), and Zn(II) Complexes
The chelation of imidazo[1,5-a]pyridine derivatives with various metals has led to the synthesis of novel complexes with interesting properties.
Ruthenium (Ru) Complexes: Ruthenium complexes incorporating pyridine-imidazole type ligands have been synthesized and characterized at both the Ru(II) and Ru(III) oxidation states. nih.govacs.orgfigshare.com For example, a half-sandwich 'three-legged piano-stool' geometry was achieved with the complex [RuCl(p-cym)(Py-indz)]PF6, where Py-indz is 3-(pyridin-2-yl)imidazo[1,5-a]pyridine. uva.es Characterization of these complexes often involves X-ray crystallography and various spectroscopic methods. uva.es In Ru(III) complexes with deprotonated imidazole (B134444) ligands, the Ru-N(imidazole) bond length is typically shorter than in their protonated Ru(II) counterparts. nih.gov
Gold (Au) Complexes: While much research focuses on Au(III) complexes with the related imidazo[1,2-a]pyridine (B132010) scaffold nih.govnih.govbohrium.com, the imidazo[1,5-a]pyridin-3-ylidene (ImPy) framework has been effectively used in Au(I) catalysis. bham.ac.uk The synthesis of Au(III) complexes often involves reacting imidazo[1,2-a]pyridine derivatives with a gold salt, leading to coordination through nitrogen atoms. nih.gov Characterization using IR spectroscopy shows a shift in the ν(C=N) band upon complexation and the appearance of a characteristic Au–N stretching band. nih.gov
Silver (Ag) Complexes: Imidazo[1,5-a]pyridine-based precursors have been used to construct complex silver assemblies. For instance, imidazo[1,5-a]pyridinium salts can be reacted with silver(I) oxide to yield cylinder-like trinuclear silver(I) hexacarbene complexes. researchgate.net The synthesis of Ag(I) complexes with monodentate pyridine (B92270) ligands has also been well-documented, typically yielding complexes with a linear geometry. jscimedcentral.com
Zinc (Zn) Complexes: A significant body of research exists on the synthesis of fluorescent mono-, bis-, and tris-chelate Zn(II) complexes using substituted imidazo[1,5-a]pyridines. mdpi.com These complexes are often synthesized by combining a chelating imidazo[1,5-a]pyridine ligand with various Zn(II) salts. mdpi.com The resulting structures, confirmed by single-crystal X-ray diffraction, can range from distorted octahedral geometries in tris-chelate complexes to one- and two-dimensional coordination polymers. nih.govmdpi.com These Zn(II) complexes often exhibit strong luminescence, making them candidates for optoelectronic applications. nih.govmdpi.com
| Metal Ion | Complex Example/Type | Key Structural or Characterization Finding | Reference |
|---|---|---|---|
| Ru(III) | [RuCl(p-cym)(Py-indz)]PF6 | Half-sandwich "three-legged piano-stool" geometry. uva.es | uva.es |
| Au(I)/Au(III) | ImPy-Au(I) / Imidazo[1,2-a]pyridine-Au(III) | IR spectra show a shift in ν(C=N) and a new Au-N stretching band upon complexation. nih.govbham.ac.uk | nih.govbham.ac.uk |
| Ag(I) | Trinuclear Ag(I) hexacarbene cages | Formed from imidazo[1,5-a]pyridinium salt precursors. researchgate.net | researchgate.net |
| Zn(II) | Mono-, bis-, and tris-chelate complexes | Distorted octahedral geometry; form 1D and 2D coordination polymers. nih.govmdpi.com | nih.govmdpi.com |
N-Heterocyclic Carbenes (NHC) Derived from Imidazo[1,5-a]pyridines for Catalysis
N-Heterocyclic Carbenes (NHCs) are a class of stable carbenes that are widely used as ligands in transition metal catalysis. The imidazo[1,5-a]pyridin-3-ylidene (ImPy) motif represents a significant class of NHCs, known for forming strong σ-bonds with metals. researchgate.netacs.org These NHCs are attractive alternatives to traditional phosphine (B1218219) ligands and have been employed in a variety of catalytic transformations. acs.org
ImPy-derived ligands have been successfully used in:
Copper-catalyzed reactions: Diethylene glycol-functionalized ImPy ligands have been used to create copper catalysts for the direct C-H carboxylation of various heterocyclic compounds with CO2. researchgate.net
Rhodium-catalyzed reactions: Chiral NHC-oxazoline ligands based on the imidazo[1,5-a]pyridine backbone have been synthesized. acs.org Their rhodium(I) complexes are highly active for the enantioselective hydrosilylation of ketones, achieving high yields and enantioselectivities. acs.org
Nickel-catalyzed reactions: Nickel(II) dichloride complexes featuring a pyridine-chelated ImPy ligand have been developed as catalyst precursors for synthesizing acrylates from ethylene (B1197577) and carbon dioxide, a key process in carbon capture and utilization. mdpi.com
The synthesis of these NHC precursors often involves the cyclization of appropriate starting materials, such as the reaction of 2,2′-bipyridine-6-carbaldehyde derivatives with anilines, followed by cyclization with chloromethylethyl ether. mdpi.com
Formation of Coordination Polymers and Metal-Organic Frameworks
The ability of the imidazo[1,5-a]pyridine scaffold to act as a multitopic linker makes it an excellent candidate for constructing coordination polymers (CPs) and Metal-Organic Frameworks (MOFs). nih.gov These materials are of great interest for applications in gas storage, catalysis, and magnetism. nih.gov
Researchers have successfully synthesized and crystallized new one- and two-dimensional coordination polymers using Zn(II) as the metallic node, dicarboxylic acids as linkers, and a linear ditopic imidazo[1,5-a]pyridine derivative. nih.govresearchgate.net In these structures, the imidazo[1,5-a]pyridine unit can act either as an ancillary ligand or as a propagator of the network's dimensionality. nih.gov A notable feature of these crystalline solids is the pronounced ability of the heterocyclic scaffold to form π–π stacking interactions, which play a crucial role in the final supramolecular assembly. nih.govresearchgate.net These studies demonstrate the structural versatility of imidazo[1,5-a]pyridine ligands in the previously unexplored domain of coordination polymers. nih.gov
Organic Optoelectronic Materials (General)
Derivatives of imidazo[1,5-a]pyridine are highly valued as organic optoelectronic materials, particularly for their use in organic light-emitting diodes (OLEDs). rsc.orgtandfonline.com Their unique photophysical properties, including high quantum yields, significant Stokes shifts, and good thermal and photostability, are key to this application. researchgate.nettandfonline.com
Donor–π–acceptor (D–π–A) type fluorophores incorporating a 1,3-diphenylimidazo[1,5-a]pyridine donor have been synthesized. rsc.orgrsc.org These materials exhibit strong intramolecular charge transfer (ICT) and positive solvatochromism, with some derivatives showing intense greenish-yellow emission with quantum yields up to 93% in the solid state. rsc.orgrsc.org
These favorable properties have led to their successful employment as organic downconverter materials in hybrid white LEDs. rsc.org OLEDs fabricated using an imidazo[1,5-a]pyridine-anthracene based fluorophore as the emitter have shown good device performance, including high luminous efficiency and excellent color rendering index (CRI). tandfonline.com The tunability of the emission wavelength based on the substituents on the heterocyclic ring further enhances their versatility for creating a wide range of colored and white light sources. researchgate.net
| Material Type | Key Property | Device Performance / Application | Reference |
|---|---|---|---|
| Imidazo[1,5-a]pyridine-benzilimidazole (D-π-A) | Solid-state quantum yield of 93% | Used in white LEDs with a high CRI (~90%). rsc.org | rsc.orgrsc.org |
| Imidazo[1,5-a]pyridine-anthracene fluorophore | Large Stokes' shift (~11,000 cm⁻¹) | Greenish-yellow OLED with luminous efficiency of 4.4 cd A⁻¹. tandfonline.com | tandfonline.com |
Applications in Solar Energy Conversion and Storage Systems
The unique chemical and electronic properties of the imidazo[1,5-a]pyridine aromatic core have led to its use in various technological fields, including solar energy conversion and storage systems. nih.gov The stable, π-conjugated heterocyclic system is capable of participating in the electronic processes fundamental to photovoltaic and energy storage applications. While detailed research on ethyl imidazo[1,5-a]pyridine-7-carboxylate specifically in this area is emerging, the parent scaffold's proven utility suggests significant potential. Its role as a versatile ligand for creating photoactive metal complexes and as a core for organic semiconductors used in optoelectronics underpins its suitability for solar energy applications. unito.itnih.gov
Future Perspectives and Emerging Research Avenues
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of the imidazo[1,5-a]pyridine (B1214698) core remains a central focus of organic chemistry. bio-conferences.org While numerous methods exist, the next generation of synthetic strategies will prioritize enhanced efficiency, selectivity, and broader substrate scope. Future research will likely build upon recent innovations to provide more effective routes to specifically substituted analogues like Ethyl imidazo[1,5-a]pyridine-7-carboxylate.
Promising methodologies that are ripe for further development include:
Advanced Catalytic Systems: Novel catalytic approaches are continuously being developed. For instance, methods utilizing bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) in Ritter-type reactions have shown promise for creating imidazo[1,5-a]pyridine analogs with moderate to excellent yields. nih.govacs.org Future work could focus on optimizing these catalysts for greater selectivity and lower environmental impact. Similarly, iron-catalyzed C-H amination offers a "green" alternative with water as the only byproduct, a method that could be adapted for more complex derivatives. organic-chemistry.org
Multi-Component Reactions (MCRs): Three-component coupling reactions that efficiently produce imidazo[1,5-a]pyridinium ions under mild conditions are particularly valuable. organic-chemistry.orgorganic-chemistry.org These reactions allow for the incorporation of diverse functionalities in a single step, which is ideal for building libraries of compounds for screening. organic-chemistry.org Refining these MCRs to control regioselectivity, especially for esters at the 7-position, is a key future goal.
Flow Chemistry and Automation: The integration of continuous flow chemistry can offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. Automating these processes will accelerate the synthesis and purification of imidazo[1,5-a]pyridine libraries, enabling high-throughput screening efforts.
C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying the scaffold without the need for pre-functionalized starting materials. Expanding the repertoire of C-H activation techniques applicable to the imidazo[1,5-a]pyridine system will allow for late-stage diversification, providing rapid access to novel analogues.
| Synthetic Strategy | Key Features | Potential for this compound | Citations |
| Ritter-Type Reaction | Uses Bi(OTf)₃ as an efficient catalyst; wide substrate scope. | Adaptable for precursors containing the required ester functionality. | nih.govacs.org |
| Three-Component Coupling | High-yield synthesis of imidazo[1,5-a]pyridinium ions under mild conditions. | Efficient construction of the core scaffold with diverse substituents. | organic-chemistry.orgorganic-chemistry.org |
| Iodine-Mediated sp³ C-H Amination | Transition-metal-free; operationally simple and scalable. | A green and efficient method for forming the imidazole (B134444) ring. | rsc.org |
| Denitrogenative Transannulation | Metal-free conditions using BF₃·Et₂O as a catalyst. | Offers an alternative pathway from pyridotriazoles. | organic-chemistry.org |
Uncovering Novel Biological Targets and Therapeutic Modalities for Imidazo[1,5-a]pyridine Derivatives
While the related imidazo[1,2-a]pyridine (B132010) scaffold is well-studied for its therapeutic potential, the biological targets of imidazo[1,5-a]pyridine derivatives are less explored, representing a significant opportunity for discovery. nih.govbenthamdirect.com The unique electronic and steric properties of the imidazo[1,5-a]pyridine core suggest it may interact with different biological systems than its isomers. nih.govacs.org
Future research will focus on:
Systematic Screening and Target Identification: Large, diverse libraries of imidazo[1,5-a]pyridine derivatives, including this compound, need to be screened against a wide array of biological targets. Modern techniques such as chemoproteomics and affinity-based protein profiling can help identify novel protein binding partners.
Exploration of New Therapeutic Areas: While initial studies point towards potential in cancer and infectious diseases, the scaffold's versatility warrants investigation into other areas. rsc.orgresearchgate.net These could include neurodegenerative diseases, metabolic disorders, and inflammatory conditions. For example, related imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of c-Met and VEGFR2 kinases for cancer therapy and as potential agents against tuberculosis. rsc.orgnih.gov
Modality Diversification: Beyond traditional small-molecule inhibition, the imidazo[1,5-a]pyridine scaffold could be incorporated into novel therapeutic modalities. This includes designing Proteolysis Targeting Chimeras (PROTACs), where the scaffold acts as a ligand to recruit a target protein for degradation, or developing covalent inhibitors that form a permanent bond with their target for enhanced potency and duration of action.
| Potential Therapeutic Area | Known Targets for Imidazo-Fused Pyridines | Future Direction for Imidazo[1,5-a]pyridines | Citations |
| Oncology | c-Met, VEGFR2, AKT/mTOR pathway, ALDH1A3. | Screening against a broader panel of kinases and cancer-related proteins. | nih.govnih.govnih.govdntb.gov.ua |
| Infectious Diseases | QcrB (Tuberculosis), various viral proteins. | Development of agents against drug-resistant bacteria and emerging viruses. | bio-conferences.orgrsc.org |
| Neurological Disorders | GABA-A receptors (for related scaffolds). | Investigation as modulators of neuro-receptors and enzymes implicated in neurodegeneration. | researchgate.net |
Rational Design of Multi-Functional Imidazo[1,5-a]pyridine Systems for Integrated Applications
The inherent chemical stability and favorable photophysical properties of the imidazo[1,5-a]pyridine nucleus make it an ideal platform for developing multi-functional systems that integrate diagnostics and therapy (theranostics) or possess multiple modes of action. rsc.org
Emerging research avenues include:
Theranostic Agents: The luminescent properties of many imidazo[1,5-a]pyridine derivatives can be harnessed for bio-imaging. rsc.orgmdpi.com By conjugating a fluorescent imidazo[1,5-a]pyridine core to a therapeutically active molecule (or by designing a molecule where the core itself is the therapeutic), researchers can create agents that simultaneously report their location and concentration in cells while exerting a therapeutic effect.
Dual-Target Inhibitors: Designing single molecules that can modulate two distinct but related biological targets is an emerging strategy for overcoming drug resistance and improving efficacy. For instance, researchers have designed imidazo[1,2-a]pyridine derivatives that dually inhibit c-Met and VEGFR2, two key kinases in cancer progression. nih.gov This rational design approach can be applied to the imidazo[1,5-a]pyridine scaffold to tackle complex diseases.
Smart Probes and Sensors: The sensitivity of the scaffold's fluorescence to its local environment can be exploited to design probes that report on specific cellular parameters like pH, ion concentration, or membrane fluidity. mdpi.comrsc.org Recent work has shown that donor-π-acceptor fluorophores based on this scaffold exhibit positive solvatochromism, making them suitable for such applications. rsc.org
Advanced Characterization Techniques and In Situ Monitoring of Synthetic Processes and Biological Interactions
To accelerate the development of imidazo[1,5-a]pyridine derivatives, a deeper understanding of their formation and biological interactions is necessary. This requires the application of advanced analytical techniques.
In Situ Spectroscopic Monitoring: Techniques like Process Analytical Technology (PAT), including in situ IR and Raman spectroscopy, can provide real-time data on reaction kinetics, intermediates, and byproduct formation. This allows for rapid optimization of synthetic routes, ensuring higher yields and purity.
Advanced Structural Elucidation: While standard techniques like NMR and mass spectrometry are routine, more complex structural challenges, such as determining the binding mode of a ligand to its protein target, require advanced methods. nih.govnih.gov Cryo-electron microscopy (Cryo-EM) and X-ray crystallography will be crucial for visualizing these interactions at an atomic level, guiding structure-based drug design.
Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to predict molecular properties, including electronic structure, reactivity, and spectroscopic signatures. rsc.orgnih.gov These computational studies can rationalize experimental findings, such as the photophysical behavior of fluorescent probes, and predict the outcomes of synthetic transformations. rsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Efficacy Forecasting
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and materials science by rapidly analyzing vast datasets to identify promising candidates and predict their properties. nih.govmednexus.org
Key applications for the imidazo[1,5-a]pyridine scaffold include:
De Novo Drug Design: Generative AI models can design novel imidazo[1,5-a]pyridine derivatives with desired properties, such as high binding affinity for a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.netcrimsonpublishers.com These models learn from existing chemical data to generate structures that are both novel and synthetically accessible.
Synthesis Prediction: AI tools can predict the most efficient synthetic routes to a target molecule, including this compound. By analyzing reaction databases, these algorithms can suggest optimal reagents, catalysts, and conditions, saving significant time and resources in the lab.
Efficacy and Toxicity Prediction: ML models can be trained to predict the biological activity and potential toxicity of new compounds before they are synthesized. mednexus.orgcrimsonpublishers.com This in silico screening allows researchers to prioritize the most promising candidates for synthesis and testing, dramatically increasing the efficiency of the drug discovery pipeline. nih.gov
| AI/ML Application | Description | Potential Impact | Citations |
| Generative Models | Design of novel molecules with optimized properties using algorithms like GANs and VAEs. | Accelerates the discovery of new lead compounds with improved efficacy. | mednexus.orgcrimsonpublishers.com |
| Retrosynthesis Prediction | AI-driven tools that propose viable synthetic pathways for a target molecule. | Reduces the time and cost of chemical synthesis planning. | nih.gov |
| QSAR/QSPR Modeling | Predictive models that correlate chemical structure with biological activity and physical properties. | Enables high-throughput virtual screening and prioritization of candidates. | researchgate.net |
| Toxicity Prediction | Deep learning tools (e.g., DeepTox) that forecast the potential toxicity of compounds. | Reduces late-stage failures by identifying problematic compounds early. | crimsonpublishers.com |
Sustainable and Green Chemical Synthesis of this compound and its Analogues
The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on imidazo[1,5-a]pyridines will emphasize the development of environmentally benign and sustainable synthetic methods. benthamdirect.com
Focus areas will include:
Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids is a key objective. organic-chemistry.org For example, micellar-mediated reactions in water have been successfully used for the synthesis of related heterocycles. nih.gov
Catalyst-Free and Metal-Free Reactions: Designing reactions that proceed efficiently without the need for heavy metal catalysts reduces cost and environmental waste. organic-chemistry.org Iodine-mediated or catalyst-free cyclizations are promising avenues for the synthesis of imidazo[1,5-a]pyridines. rsc.orgnih.gov
Energy-Efficient Synthesis: The use of alternative energy sources such as microwave irradiation and ultrasound can significantly accelerate reaction times and reduce energy consumption compared to conventional heating. organic-chemistry.orgresearchgate.netmdpi.com These techniques often lead to higher yields and cleaner reaction profiles. organic-chemistry.org
Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product (i.e., high atom economy), such as addition and multicomponent reactions, are inherently more sustainable. The development of such reactions for this compound is a high-priority goal.
Q & A
Q. What are the common synthetic strategies for preparing ethyl imidazo[1,5-a]pyridine-7-carboxylate derivatives?
The synthesis typically involves tandem reactions starting from substituted pyridines or pyrazole precursors. For example, a tandem cyclization strategy uses aminopyridine derivatives and carbonyl-containing reagents to construct the imidazo[1,5-a]pyridine core. In one protocol, (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone reacts with ethyl 4-bromo-3-methylbut-2-enoate in the presence of K₂CO₃ and DMF. The reaction proceeds via nucleophilic substitution, cyclization, and esterification, yielding the target compound after extraction, drying, and crystallization .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or cyclohexane) and mounted on a Bruker SMART APEXII CCD diffractometer. Data collection involves Mo-Kα radiation (λ = 0.71 Å) at 298 K. The structure is solved using direct methods (e.g., SHELXS97) and refined with SHELXL96. Geometric parameters (bond lengths, angles) are validated against standard crystallographic databases (e.g., Allen et al., 1987) .
Advanced Research Questions
Q. How are hydrogen atoms and secondary positions refined in crystallographic models of this compound?
Hydrogen atoms are located via difference Fourier maps but are often placed geometrically (C–H = 0.93–0.97 Å) using a riding model. Isotropic displacement parameters (Uiso) are constrained: Uiso(H) = 1.2Ueq(C) for aromatic/methylene H and 1.5Ueq(C) for methyl H. Secondary positions (e.g., disordered groups) are refined with occupancy factors and restraints on bond distances/angles to ensure stability .
Q. What intermolecular interactions stabilize the crystal packing of this compound derivatives?
Weak C–H⋯O hydrogen bonds link molecules into zigzag chains along the [100] direction. For example, in the title compound, the carboxylate oxygen (O1) interacts with aromatic C–H donors (C12–H12) at distances of ~2.5 Å. π-π stacking between adjacent imidazo-pyridine rings (centroid-centroid distance: 3.4–3.6 Å) further stabilizes the lattice .
Q. How do conformational distortions of substituents affect the compound’s bioactivity?
The carboxylate ester and aryl substituents (e.g., 2,4-dichlorophenyl) exhibit significant torsional angles relative to the central heterocycle (55.6° and 72.6°, respectively). These distortions influence binding to biological targets (e.g., enzymes or receptors) by modulating steric and electronic interactions. Computational studies (e.g., DFT) can quantify these effects by correlating dihedral angles with ligand-receptor binding energies .
Methodological Considerations
Q. How to resolve discrepancies between experimental and theoretical bond lengths in crystallographic refinements?
Discrepancies arise from experimental errors (e.g., absorption, thermal motion) or model oversimplification. Use full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Validate against high-resolution data (Rint < 0.05) and apply Hirshfeld surface analysis to assess interatomic contacts. For example, C–C bond lengths in the title compound deviate <0.004 Å from literature values .
Q. What analytical techniques complement SC-XRD for structural elucidation?
- NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent connectivity (e.g., ethyl ester protons at δ ~4.4 ppm as a quartet, J = 7.1 Hz) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+Na]<sup>+</sup> at m/z 408.5 for a derivative ).
- FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
